
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone” is a chemical with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Cascade Assembly of Piperazin-2-ones : A study described the synthesis of 3-trifluoromethylated piperazin-2-ones, indicating a process involving a captodative aminoenone intermediate. This underscores the role of trifluoromethyl groups in reaction paths (Rulev et al., 2013).
Triazine Piperidine Derivatives as Enzyme Inhibitors : Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase revealed the critical role of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines : A study showcased the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes using 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method provided high chemo- and regioselectivity (Mittersteiner et al., 2019).
Synthesis of Antimicrobial Agents : A study on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives showed potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Biological and Pharmacological Applications
Learning and Memory Facilitation : Research indicated the synthesis of specific piperazine derivatives and their effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).
Molecular Structure Investigations : A study on the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties used X-ray crystallography and DFT calculations (Shawish et al., 2021).
Antimicrobial/Antimycobacterial Activity : Novel piperazinyl(piperidinyl)-1,3,5-triazines were synthesized and showed potential antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).
Synthesis of Biaryl Compounds : A study focused on the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls, indicating applications in diversifying biaryl libraries (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Other Relevant Studies
Solubility Thermodynamics of Antifungal Compounds : Research on the solubility thermodynamics of a novel antifungal compound highlights its pharmacologically relevant properties (Volkova, Levshin, & Perlovich, 2020).
Synthesis of Insecticides Based on Serotonergic Ligands : A study explored the use of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine as a lead compound for novel insecticides (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P264-P302+P352-P304+P340-P305+P351+P338-P332+P313-P337+P313 , which provide guidance on how to handle and use the compound safely.
Propriétés
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHLCNLQVWVSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675375 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-94-9 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



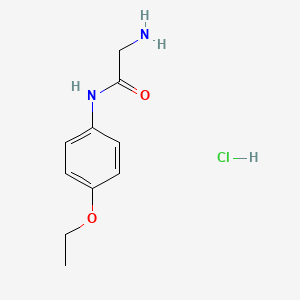
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
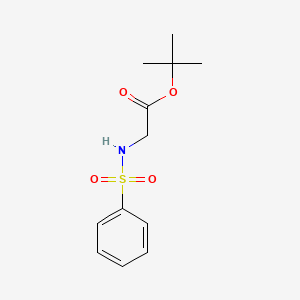
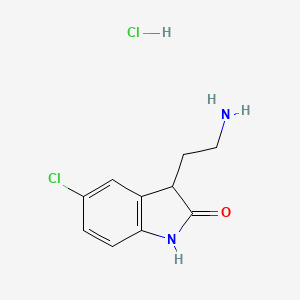
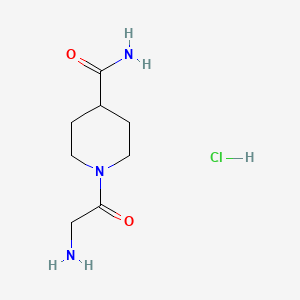
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)
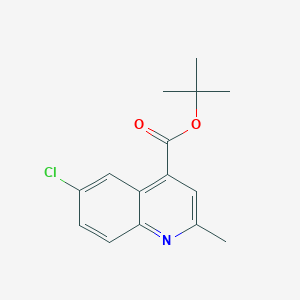

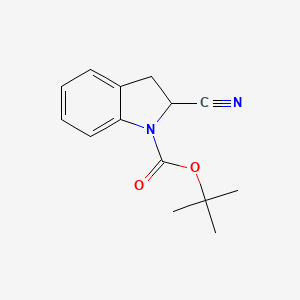

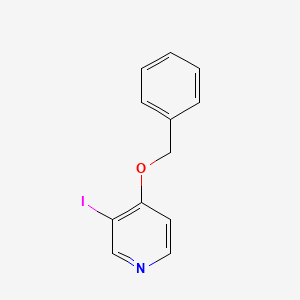
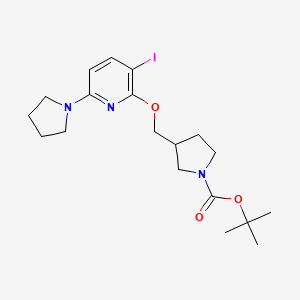
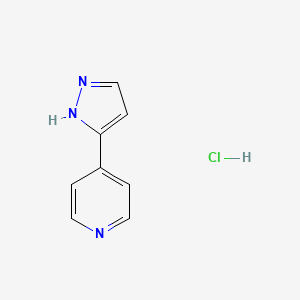
![N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride](/img/structure/B1522246.png)